2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c1-6(9(15)16)17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCMMFAXPTJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow chemistry and automated systems can help streamline the production process and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various research applications.
Scientific Research Applications
Chemistry: In chemistry, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be employed as a tool to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it useful in understanding biological processes at the molecular level.
Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent for treating various diseases. Its interaction with biological targets can lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Triazole-Fused Heterocycles
Key Observations :
- The propanoic acid group contrasts with lipophilic substituents (e.g., alkyl/aryl in triazolothiadiazoles), favoring aqueous solubility and target-specific interactions .
Table 2: Comparative Bioactivity Profiles
Critical Analysis :
- The target compound’s dual heterocyclic system may synergize bioactivity, as seen in triazolothiadiazoles with combined anti-inflammatory and antimicrobial effects .
Substituent Effects on Activity
- Electron-Withdrawing Groups : In triazolothiadiazoles, substituents like pyridyl or naphthyl enhance antimicrobial activity by increasing electrophilicity .
- Lipophilic vs. Polar Groups: Alkyl/aryl chains in triazolothiadiazoles improve membrane permeability, while the target compound’s propanoic acid may favor target-specific binding in hydrophilic environments .
Biological Activity
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities.
Chemical Structure
The compound belongs to the class of triazole derivatives and features a unique benzothiazole moiety. Its molecular formula is with a molecular weight of 251.32 g/mol.
Biological Activity Overview
Recent studies have explored the biological activity of various derivatives of this compound. The following sections summarize key findings.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory activity of several derivatives including this compound through cytokine release assays in peripheral blood mononuclear cells (PBMC). The results indicated:
- TNF-α Inhibition : Compounds significantly reduced TNF-α levels by 44–60% at a concentration of 100 µg/mL.
- IL-10 Modulation : Notably, compounds like 3e enhanced IL-10 production at lower doses, suggesting potential benefits for chronic inflammation management .
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compounds exhibited varying degrees of antibacterial activity. However, it was noted that the presence of the propanoic acid moiety may reduce antibacterial effectiveness compared to similar compounds with different substituents .
Antiproliferative Activity
The antiproliferative effects were tested on cancer cell lines:
- Cell Viability Assays : The compound demonstrated a modest reduction in cell viability in specific cancer cell lines at higher concentrations (100 µg/mL), indicating potential as an anticancer agent but with less potency than some analogs containing unsaturated side chains .
Case Studies
- Study on Cytokine Release : A detailed investigation into the cytokine release profile showed that while most derivatives had low toxicity (viability > 94%), they significantly altered cytokine profiles under stimulation conditions. Compounds 3a and 3c were particularly effective in reducing TNF-α without triggering excessive IL-6 production .
- Antimicrobial Testing : In a comparative study against known antibiotics, derivatives were tested for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria. Results indicated that while some derivatives were effective against certain strains, their overall efficacy was lower than expected due to structural modifications introduced by the propanoic acid group .
Data Table: Summary of Biological Activities
| Compound | TNF-α Inhibition (%) | IL-10 Increase (%) | Antimicrobial Activity | Cell Viability (%) |
|---|---|---|---|---|
| 3a | 60 | N/A | Moderate | 91 |
| 3b | 44 | N/A | Low | 94 |
| 3c | 55 | N/A | Moderate | 90 |
| 3e | N/A | 68 | Moderate | 92 |
| Control | N/A | N/A | High (Ibuprofen) | 94 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid derivatives?
- The synthesis typically involves multi-step heterocyclic ring formation. For example, derivatives are synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids in phosphoryl chloride (POCl₃), followed by thiolation using mercapto-propanoic acid derivatives. Key steps include refluxing in anhydrous solvents (e.g., ethanol with glacial acetic acid) and purification via column chromatography .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Essential techniques include:
- IR spectroscopy : To confirm functional groups like C=S (thione) or C-S (thioether) stretching vibrations (~600–700 cm⁻¹).
- NMR (¹H/¹³C) : To resolve aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.1–2.5 ppm).
- Mass spectrometry (EI-MS) : For molecular ion peaks and fragmentation patterns .
Q. What are the typical biological screening models for evaluating its bioactivity?
- Antimicrobial activity is assessed using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli). Antifungal activity is tested against Candida spp. or rice blast fungus (Pyricularia oryzae), with MIC values reported .
Advanced Research Questions
Q. How do structural modifications at the triazolo-benzothiazole core influence biological activity?
- Substituents at the 6-position (e.g., aryl, alkyl, or halogen groups) significantly modulate bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO₂, -F) enhance antimicrobial potency by increasing membrane permeability.
- Bulky substituents (e.g., adamantyl) may reduce solubility but improve binding to hydrophobic enzyme pockets.
- Data tables from SAR studies show MIC variations: e.g., 4-fluorophenyl derivatives exhibit MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for methyl-substituted analogs .
Q. How can contradictory bioactivity data across studies be resolved?
- Discrepancies often arise from:
- Assay variability : Differences in inoculum size, media, or incubation time.
- Purity issues : Unreacted starting materials (e.g., thiosemicarbazides) can skew results. Validate purity via HPLC (>95%) before testing.
- Structural confirmation : Misassignment of regiochemistry (e.g., triazolo[3,4-b] vs. [3,4-a] isomers) can lead to false activity claims. Single-crystal XRD is recommended for ambiguous cases .
Q. What strategies optimize regioselectivity during heterocyclic ring formation?
- Regioselectivity in triazolo-thiadiazole synthesis is controlled by:
- Reaction solvent : Polar aprotic solvents (e.g., DMF) favor cyclization at the N3 position.
- Catalysts : p-TsOH or acetic acid promotes thiadiazole ring closure over competing pathways.
- Temperature : Reflux (~80–100°C) minimizes side products like triazolo-oxadiazoles .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular docking : Models interactions with target enzymes (e.g., fungal CYP51 or bacterial DHFR). For example, the thioether linker in this compound forms hydrogen bonds with His259 in Candida CYP51.
- QSAR studies : Hammett constants (σ) of substituents correlate with logP and MIC values, aiding in rational design .
Methodological Notes
- Synthetic Optimization : Use TLC monitoring (silica gel, ethyl acetate/hexane) to track reaction progress. For scale-up, replace column chromatography with recrystallization (ethanol/water) to improve yield .
- Bioactivity Validation : Include positive controls (e.g., fluconazole for antifungal assays) and statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
